
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol
Description
(3R,4R)-4-(4-Hydroxyphenoxy)oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a 4-hydroxyphenoxy substituent at the 4-position and a hydroxyl group at the 3-position.
Propriétés
IUPAC Name |
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWXNEVVRWFHJI-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenol and an oxolane derivative.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the oxolane ring. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a diol.
Applications De Recherche Scientifique
The biological activity of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is primarily attributed to its ability to interact with various molecular targets. Its structure allows it to form hydrogen bonds with biological molecules, enhancing its reactivity and potential therapeutic effects.
Potential Applications
- Antioxidant Activity
- Antimicrobial Properties
-
Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways makes it a candidate for research into anti-inflammatory therapies. Studies have highlighted the role of phenolic compounds in reducing inflammation, suggesting that this compound may share similar effects.
Case Studies
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring structure may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Structural Analogues
The compound shares its oxolan core with several pharmacologically active molecules, but its substituents differentiate it from others:
Key Differences and Implications
- Substituent Chemistry: The 4-hydroxyphenoxy group in the target compound contrasts with purine (Clofarabine) or pyrimidine (Gemcitabine) moieties in nucleoside analogs. This phenolic group may confer antioxidant activity, unlike the antimetabolite effects of fluorinated nucleosides .
- Synthetic Utility: Unlike Tribenoside, which has bulky benzyloxy groups, the target compound’s simpler structure may facilitate modular derivatization for polymer chemistry .
Physicochemical and Pharmacokinetic Properties
While direct data on the target compound are scarce, inferences can be drawn from analogs:
Pharmaceutical Potential
- Antioxidant Activity: Phenolic derivatives are known free-radical scavengers. Structural modeling predicts moderate activity, comparable to flavonoids .
- Drug Synthons: The hydroxyl groups enable functionalization into prodrugs or polymer conjugates, similar to gemcitabine’s use in nanoparticle delivery .
Material Science
- Polymer Precursor : The hydroxyl and ether groups allow polymerization into biodegradable matrices, as seen in polyoxolane-based hydrogels .
Activité Biologique
The compound (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is a chiral oxolane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound features a tetrahydrofuran ring with a hydroxyphenyl ether substituent. This configuration may influence the compound's interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The hydroxyl group in the compound is likely responsible for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Similar compounds have shown enhanced interactions with microbial membranes, suggesting potential antibacterial effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various biological contexts.
The biological effects of this compound may involve:
- Molecular Targets : Interaction with specific enzymes or receptors that play roles in oxidative stress and inflammatory responses.
- Biochemical Pathways : Modulation of signaling cascades associated with inflammation and cell proliferation.
Antioxidant Activity
A study demonstrated that compounds with similar structural features exhibited significant antioxidant activity through radical scavenging assays. The presence of the hydroxyl group was crucial for this activity.
Antimicrobial Efficacy
In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation.
Anti-inflammatory Properties
Research involving cell models indicated that this compound could reduce the secretion of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS) to induce inflammation in macrophages, treatment with this compound resulted in a significant decrease in cytokine levels compared to the control group.
Comparative Analysis with Analogous Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Hydroxyphenyl)ethanol | Hydroxyl group on a phenyl ring | Antioxidant and anti-inflammatory activity |
2-(Phenylthio)ethanol | Sulfanyl group attached to ethanol | Enhanced antimicrobial properties |
(2S,3S)-2-(Hydroxyphenyl)thiazolidine | Thiazolidine ring with hydroxyl group | Potential anti-diabetic effects |
This table illustrates how variations in functional groups influence biological activities among structurally related compounds.
Q & A
Basic: What are the recommended synthetic routes for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol?
Methodological Answer:
The compound can be synthesized via stereoselective hydroxylation and phenoxy group introduction. A validated approach involves:
- Step 1: Starting from oxolan-3-ol derivatives, as seen in similar tetrahydrofuran-based syntheses (e.g., Step 22-1 in , where (3R)-oxolan-3-ol is functionalized using tosylating agents).
- Step 2: Coupling with 4-hydroxyphenol under Mitsunobu conditions to preserve stereochemistry, leveraging chiral catalysts for enantiomeric control .
- Step 3: Purification via reverse-phase HPLC, as described in (LC/MS retention time analysis) and (chiral resolution techniques for oxolan-3-ol derivatives).
Advanced: How to address enantiomeric purity challenges during synthesis?
Methodological Answer:
Enantiomeric impurities often arise during phenoxy group coupling. Mitigation strategies include:
- Chiral Auxiliary Use: Employ chiral ligands (e.g., BINOL derivatives) during Mitsunobu reactions to enhance stereochemical fidelity .
- Analytical Validation: Combine circular dichroism (CD) spectroscopy with chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (EE). highlights LogP and polar surface area as critical parameters for optimizing mobile phases in chiral separations.
- Mechanistic Studies: Use density functional theory (DFT) to model transition states and identify steric hindrance points affecting stereoselectivity .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
this compound shares structural motifs with flavan-3-ol metabolites ( ) and nucleoside analogs ( ), suggesting potential interaction with:
- Enzymes: DNA polymerases or nucleotide reductases, as seen in clofarabine analogs ( ).
- Receptors: Hydroxyphenyl groups may target antioxidant response elements (ARE) via Nrf2-Keap1 pathway modulation.
Experimental Design: Screen against kinase panels or use surface plasmon resonance (SPR) to assess binding affinity .
Advanced: How to resolve contradictory data in enzyme inhibition assays?
Methodological Answer:
Discrepancies in IC50 values may stem from assay conditions or off-target effects.
- Control Experiments: Include positive controls (e.g., clofarabine for nucleotide reductase inhibition) and validate with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrates) .
- Buffer Optimization: Adjust pH and ionic strength to mimic physiological conditions, as phenolic hydroxyl groups are pH-sensitive ( ).
- Structural Analysis: Co-crystallize the compound with target enzymes to confirm binding modes, referencing X-ray crystallography data from similar oxolan-3-ol derivatives ( ).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC-MS: Use C18 columns with 0.1% formic acid in acetonitrile/water gradients for purity analysis (retention time ~0.95 min under SMD-FA05-3 conditions, as in ).
- NMR: Assign stereochemistry via - COSY and -HSQC, focusing on oxolan ring protons (δ 3.5–4.5 ppm) and phenolic hydroxyls (δ 5.5–6.5 ppm) .
- Elemental Analysis: Confirm molecular formula with ≤0.3% deviation ( ).
Advanced: How to design toxicity profiling studies given limited data?
Methodological Answer:
Prioritize in silico and in vitro models due to insufficient toxicological data ( ):
- In Silico: Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity risks based on LogP (4.52–4.53, ) and metabolite stability.
- In Vitro: Conduct Ames tests for mutagenicity and mitochondrial toxicity assays (Seahorse XF Analyzer) to assess oxidative phosphorylation disruption.
- In Vivo: Dose rodents at 10–100 mg/kg for 28 days, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Basic: How to evaluate its physicochemical properties for formulation?
Methodological Answer:
Key parameters include:
- Solubility: Use shake-flask method in PBS (pH 7.4). Polar surface area (210.9 Ų, ) predicts moderate aqueous solubility.
- Stability: Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products .
- LogD: Measure via octanol-water partitioning (LogD 4.52 at pH 7.4, ) to guide solvent selection for in vivo dosing.
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with DNA polymerase β (PDB: 7Q4Z), focusing on hydrogen bonds between phenolic hydroxyls and Arg183 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the oxolan ring in aqueous vs. lipid bilayer environments .
- QSAR Modeling: Train models on flavan-3-ol derivatives ( ) to predict antioxidant activity based on Hammett σ values of substituents.
Basic: How to identify metabolites in pharmacokinetic studies?
Methodological Answer:
- Phase I Metabolism: Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Look for hydroxylation (m/z +16) or glucuronidation (m/z +176) .
- Phase II Metabolites: Use β-glucuronidase/sulfatase treatment to confirm conjugates. highlights sulfated γ-valerolactones as analogous metabolites.
Advanced: How to trace metabolic pathways in vivo?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.